molecular formula C10H19N3O B14884129 1,3-Dimethyl-4-(piperidin-4-yl)imidazolidin-2-one

1,3-Dimethyl-4-(piperidin-4-yl)imidazolidin-2-one

Cat. No.: B14884129
M. Wt: 197.28 g/mol
InChI Key: QUIDYYBLFFPLGS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(piperidin-4-yl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring substituted with a piperidine moiety. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The imidazolidinone ring is a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-(piperidin-4-yl)imidazolidin-2-one typically involves the reaction of 1,3-dimethylimidazolidin-2-one with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazolidinone, followed by nucleophilic substitution with piperidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(piperidin-4-yl)imidazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

1,3-Dimethyl-4-(piperidin-4-yl)imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-(piperidin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylimidazolidin-2-one: Lacks the piperidine moiety, resulting in different chemical properties and applications.

    4-(Piperidin-4-yl)imidazolidin-2-one: Similar structure but without the methyl groups, leading to variations in reactivity and biological activity.

Uniqueness

1,3-Dimethyl-4-(piperidin-4-yl)imidazolidin-2-one is unique due to the presence of both the imidazolidinone and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1,3-dimethyl-4-piperidin-4-ylimidazolidin-2-one

InChI

InChI=1S/C10H19N3O/c1-12-7-9(13(2)10(12)14)8-3-5-11-6-4-8/h8-9,11H,3-7H2,1-2H3

InChI Key

QUIDYYBLFFPLGS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(N(C1=O)C)C2CCNCC2

Origin of Product

United States

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